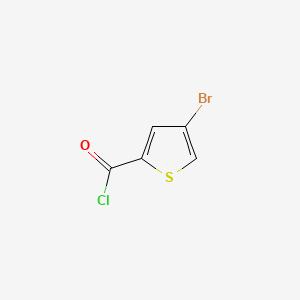

4-Bromo-2-thiophenecarbonyl chloride

Übersicht

Beschreibung

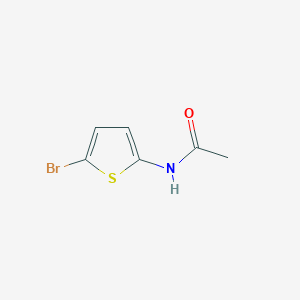

The compound "4-Bromo-2-thiophenecarbonyl chloride" is a chemical intermediate that can be utilized in various organic synthesis processes. Although the provided papers do not directly discuss this compound, they provide insights into the synthesis and reactions of related bromo-thiophene derivatives, which can be informative for understanding the chemistry of this compound.

Synthesis Analysis

The synthesis of bromo-thiophene derivatives is often achieved through palladium-catalyzed reactions. For instance, a short synthesis of sulfur analogues of polyaromatic hydrocarbons, including phenanthro[9,10-b]thiophene derivatives, is reported using palladium-catalyzed desulfitative arylation and a one-pot cascade intermolecular and intramolecular arylation . Similarly, a practical one-pot synthesis of highly substituted thiophenes from bromoenynes and o-alkynylbromobenzene derivatives is achieved through Pd-catalyzed C-S bond formation . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo-thiophene derivatives can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure of a new thiophene derivative was confirmed by NMR, mass spectrometry, and X-ray investigations . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Bromo-thiophene compounds can undergo various chemical reactions, including aromatic nucleophilic substitution with rearrangement . The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide is an example of such a reaction, leading to unexpected isomers . This suggests that this compound might also participate in similar nucleophilic substitution reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-thiophene derivatives can be studied through vibrational spectroscopy and density functional theory (DFT) simulations. For instance, the vibrational spectra and DFT simulations of a bromo-thiophene compound were investigated, and the calculated parameters were found to be in good agreement with experimental data . The HOMO and LUMO energies and other related parameters were also calculated, which are important for understanding the reactivity of the compound . These methods could be used to analyze the physical and chemical properties of this compound.

Wissenschaftliche Forschungsanwendungen

1. Insecticide Development

4-Bromo-2-thiophenecarbonyl chloride has been utilized in the development of novel insecticides. It serves as a building block for creating 2,6-dihaloaryl 1,2,4-triazole insecticides with targeted insecticidal activities and low mammalian toxicity. These insecticides are effective against pests like aphids, mites, and whiteflies, offering broad-spectrum control in food crop protection and ornamental applications (Hull et al., 2007).

2. Photostabilization in Polymer Science

In the field of polymer science, derivatives of this compound have been synthesized for use as photostabilizers for poly(vinyl chloride) (PVC). These derivatives significantly reduce the level of photodegradation in PVC, enhancing its durability and lifespan (Balakit et al., 2015).

3. Synthesis of Sulfur Analogues of Polyaromatic Hydrocarbons

This compound is instrumental in synthesizing phenanthro[9,10-b]thiophene derivatives, a class of polyaromatic hydrocarbons containing sulfur. The process involves palladium-catalyzed desulfitative arylation, leading to the creation of sulfur and nitrogen-containing PAHs (Hagui et al., 2016).

4. Catalysis and Polymerization Studies

It has been used in the study of active centers in propylene polymerization with MgCl2-supported Ziegler–Natta catalysts, providing insights into the polymerization process and kinetics (Shen et al., 2013).

5. Electrochemical Studies

Research on the electrochemical reduction of 2-thiophenecarbonyl chloride at carbon and mercury cathodes in acetonitrile has provided valuable insights into the chemical's reduction behavior and potential applications in electrochemistry (Mubarak, 1995).

Safety and Hazards

4-Bromo-2-thiophenecarbonyl chloride is harmful if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised not to eat, drink, or smoke when using this product. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Eigenschaften

IUPAC Name |

4-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFUAQAMUIHRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383704 | |

| Record name | 4-bromo-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58777-65-4 | |

| Record name | 4-bromo-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)